(r)-2-(Thiazol-2-yl)but-3-yn-2-ol

CAS No.: 1202769-72-9

Cat. No.: VC4672775

Molecular Formula: C7H7NOS

Molecular Weight: 153.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202769-72-9 |

|---|---|

| Molecular Formula | C7H7NOS |

| Molecular Weight | 153.2 |

| IUPAC Name | (2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |

| Standard InChI | InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 |

| Standard InChI Key | JJCFOOAPKUJAIV-SSDOTTSWSA-N |

| SMILES | CC(C#C)(C1=NC=CS1)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol (CAS: 1202769-72-9) belongs to the class of heterocyclic compounds, with the molecular formula C₇H₇NOS and a molecular weight of 153.20 g/mol . Its IUPAC name is (2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol, and its stereochemistry is defined by the R-configuration at the chiral center . Key identifiers include:

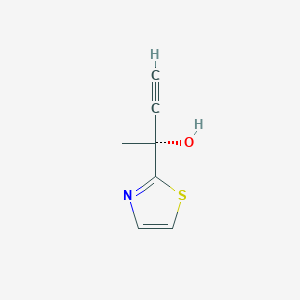

The compound’s structure features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a propargyl alcohol group, which introduces both rigidity and reactivity (Fig. 1) .

Synthesis and Chiral Resolution

Synthetic Route

The synthesis of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol typically involves a two-step process:

-

Grignard Reaction:

-

Chiral Separation:

Key Synthetic Challenges

-

The propargyl group’s instability under acidic or oxidative conditions necessitates careful handling .

-

Achieving high enantiomeric purity requires optimized SFC parameters, including pressure and modifier composition .

Physicochemical Properties

Spectroscopic Data

-

¹H NMR (CD₃OD): δ 8.88 (dd, J = 1.6 Hz, 1H), 8.53 (s, 1H), 7.98 (d, J = 7.2 Hz, 1H), 4.34 (s, 2H) .

-

¹³C NMR: δ 170.53 (C=O), 157.41 (aromatic C), 92.67 (alkynyl C) .

Stability and Solubility

-

Stability: Sensitive to prolonged exposure to light and moisture .

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .

Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Activity

-

Cytotoxicity: Thiazole-containing compounds demonstrate IC₅₀ values of 15–25 µM against breast (MDA-MB-231) and liver (SK-Hep1) cancer cells .

-

SAR Insights:

Applications in Research

As a Chiral Building Block

The compound’s stereochemical purity makes it valuable in asymmetric synthesis, particularly for:

-

Pharmaceutical Intermediates: Synthesis of kinase inhibitors and MAO-B-targeted agents .

-

Ligand Design: Chelating agent in transition-metal catalysis .

Therapeutic Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume